molecular formula C10H13NO2 B071144 6-(tert-Butoxy)picolinaldehyde CAS No. 195044-13-4

6-(tert-Butoxy)picolinaldehyde

Cat. No. B071144
M. Wt: 179.22 g/mol
InChI Key: MGCFGUKZOQKUSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-(tert-Butoxy)picolinaldehyde and its derivatives are synthesized through various methods, involving the modification of picolinaldehyde or its analogs. For instance, derivatives of picolinaldehyde have been synthesized for use as analytical reagents, demonstrating the versatility of the picolinaldehyde backbone in chemical synthesis. The introduction of substituents like methyl, chloro, or nitro groups at specific positions significantly affects the compound's basicity and reactivity towards metal ions, showcasing the importance of structural modifications in determining chemical behavior (Otomo & Kodama, 1973).

Scientific Research Applications

1. Controlled Ring-Opening Polymerization

  • Application Summary : This research involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
  • Methods and Procedures : The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
  • Results and Outcomes : The polymerization resulted in poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .

2. Formation of O-tert-Butoxy Carbonates

  • Application Summary : This research presents a new, efficient, and catalyst-free microwave-assisted approach for the formation of O-tert-butoxy carbonates .
  • Methods and Procedures : The O-tert-butoxycarbonylation of various structurally diverse hydroxy compounds was carried out with (Boc)2O under microwave radiation .
  • Results and Outcomes : The corresponding O-tert-butoxy carbonates were obtained in good to excellent yields in a short reaction time without any side reactions .

3. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

  • Application Summary : This research involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) for dipeptide synthesis .
  • Methods and Procedures : A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results and Outcomes : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

4. The tert-Butyl Group in Chemistry and Biology

  • Application Summary : This research highlights the unique reactivity pattern elicited by the crowded tert-butyl group by summarizing characteristic applications .
  • Methods and Procedures : The use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways are described .
  • Results and Outcomes : The tert-butyl group’s unique reactivity pattern is highlighted, and its possible application in biocatalytic processes is described .

5. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

  • Application Summary : This research involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) for dipeptide synthesis .
  • Methods and Procedures : A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results and Outcomes : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

6. Controlled Ring-Opening Polymerization

  • Application Summary : This research involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
  • Methods and Procedures : The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
  • Results and Outcomes : The polymerization resulted in poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .

Safety And Hazards

The safety data sheet for 6-(tert-Butoxy)picolinaldehyde indicates that it is classified under the OSHA Hazard Communication Standard (29 CFR 1910) for acute toxicity, oral .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCFGUKZOQKUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375472
Record name 6-tert-Butoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butoxy)picolinaldehyde

CAS RN

195044-13-4
Record name 6-tert-Butoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tert-butoxy)picolinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

“Butyl lithium (13.6 ml of a 2.5M solution in hexane) was added to a solution of 2-bromo-6-tert-butylpyridine (4.0 g) in THF (100 ml) at −90° C. This was stirred for 30 minutes then DMF (3 ml) in THF (15 ml) was added quickly. The reaction was allowed to reach room temperature then quenched with a saturated solution of ammonium chloride and extracted with ether. The combined organic extract was washed with brine, dried and concentrated to give 2-tert-butoxy-6-pyridine carboxaldehyde (2.8 g, 93% yield ) as a brown liquid; 1H NMR (270 MHz): δ 1.65(9H,s), 6.89(1H,s), 7.51(1H,d), 7.68(1H,t), 9.92(1H,s) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Gao, MJ van Haren, N Buijs, P Innocenti… - Journal of Medicinal …, 2021 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide (vitamin B3) to generate 1-methylnicotinamide (MNA). NNMT overexpression has been linked to a variety of …
Number of citations: 29 pubs.acs.org

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